molecular formula C11H14FNO2 B4496512 2-(2-fluorophenoxy)-N-(propan-2-yl)acetamide

2-(2-fluorophenoxy)-N-(propan-2-yl)acetamide

Cat. No.: B4496512
M. Wt: 211.23 g/mol
InChI Key: FGONUJUXKIYXAL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(propan-2-yl)acetamide is an organic compound with a molecular formula of C11H14FNO2. It is characterized by the presence of a fluorophenoxy group and an acetamide group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(propan-2-yl)acetamide typically involves the reaction of 2-fluorophenol with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Reaction of 2-fluorophenol with isopropylamine: This step involves the nucleophilic substitution of the hydroxyl group in 2-fluorophenol with isopropylamine.

    Acetylation: The resulting product is then acetylated using acetic anhydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes and receptors, modulating their activity. The acetamide group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenoxy)ethylamine
  • 3-(2-fluorophenoxy)propylamine

Uniqueness

2-(2-fluorophenoxy)-N-(propan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenoxy group and an acetamide group sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-8(2)13-11(14)7-15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONUJUXKIYXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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